molecular formula C9H9NOS B12008934 2-(4-Isothiocyanatophenyl)ethanol CAS No. 302577-18-0

2-(4-Isothiocyanatophenyl)ethanol

Cat. No.: B12008934
CAS No.: 302577-18-0
M. Wt: 179.24 g/mol
InChI Key: AEALBEZJYDCIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isothiocyanatophenyl)ethanol is a chemical compound of interest in organic synthesis and bioconjugation chemistry. It contains two critical functional groups: an isothiocyanate (-N=C=S) and a terminal hydroxyl (-OH) group. The isothiocyanate group is highly reactive towards primary amine groups (NH₂), forming stable thiourea linkages. This property makes compounds in this class valuable as bioconjugation reagents for covalently linking to proteins, antibodies, peptides, and other amine-containing biomolecules for probe labeling and immobilization applications . The phenolic ring structure can contribute to the overall rigidity of the molecule, while the ethanol tail can impart some degree of water solubility. This combination of a reactive handle and a solubilizing moiety is often exploited in the design of fluorescent probes, metal chelators, and other molecular tools for life sciences research . As with all compounds of this nature, this compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

302577-18-0

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-(4-isothiocyanatophenyl)ethanol

InChI

InChI=1S/C9H9NOS/c11-6-5-8-1-3-9(4-2-8)10-7-12/h1-4,11H,5-6H2

InChI Key

AEALBEZJYDCIQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)N=C=S

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 4 Isothiocyanatophenyl Ethanol

Established Synthetic Pathways to 2-(4-Isothiocyanatophenyl)ethanol

The primary and most established method for the synthesis of this compound involves a two-step process. The first step is the preparation of the precursor amine, 2-(4-aminophenyl)ethanol (B86761), which is then converted to the target isothiocyanate.

The synthesis of 2-(4-aminophenyl)ethanol can be achieved through the reduction of a corresponding nitro-substituted precursor. For instance, 2-(4-nitrophenyl)ethanol can be reduced to 2-(4-aminophenyl)ethanol using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Once the amine precursor is obtained, it is converted to the isothiocyanate. The classical and widely used method for this transformation is the reaction of the primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base. nih.govresearchgate.net Thiophosgene is a highly reactive reagent that readily converts primary amines into isothiocyanates. researchgate.net Another well-established approach involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base, such as aqueous ammonia (B1221849), to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurizing agent, like lead nitrate, to yield the isothiocyanate. nih.gov

A common laboratory-scale synthesis is outlined below:

Reaction Scheme:

Generated code
StepReactantsReagents/ConditionsProductYield
12-(4-Nitrophenyl)ethanolH₂, Palladium on Carbon (Pd-C), Solvent (e.g., Ethanol)2-(4-Aminophenyl)ethanolHigh
22-(4-Aminophenyl)ethanolThiophosgene (CSCl₂), Base (e.g., Triethylamine), Inert Solvent (e.g., Dichloromethane)This compoundGood to Excellent

Development of Novel Synthetic Approaches for this compound

While traditional methods are effective, the toxicity and hazardous nature of reagents like thiophosgene have driven the development of newer, milder, and more environmentally friendly synthetic approaches for isothiocyanates.

One such novel approach involves the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) as a thiocarbonylating agent. wikipedia.org TCDI is a safer alternative to thiophosgene and reacts with primary amines to form isothiocyanates under mild conditions. wikipedia.org The reaction proceeds via the formation of an imidazolylthiocarbamate intermediate, which then eliminates imidazole (B134444) to furnish the desired isothiocyanate.

Another innovative method utilizes the decomposition of dithiocarbamate salts generated in situ, but with the use of less toxic desulfurization agents. For example, acetyl chloride has been shown to mediate the synthesis of phenethyl isothiocyanate derivatives with good to excellent yields. researchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing isothiocyanates. nih.gov

MethodKey ReagentAdvantages
Thiocarbonyldiimidazole (TCDI)1,1'-ThiocarbonyldiimidazoleSafer alternative to thiophosgene, mild reaction conditions. wikipedia.org
Acetyl Chloride-mediatedAcetyl ChlorideConvenient, good to excellent yields. researchgate.net
Microwave-assisted SynthesisLawesson's reagentExtremely fast reaction times. nih.gov

Design and Synthesis of this compound Derivatives for Targeted Research Applications

The isothiocyanate functional group is a key pharmacophore in many biologically active compounds, particularly in the realm of cancer research. nih.govnih.govxiahepublishing.com The design and synthesis of derivatives of this compound are primarily focused on modulating its pharmacokinetic properties, enhancing its potency, and targeting specific biological pathways implicated in diseases like cancer.

One common strategy involves the modification of the hydroxyl group of the ethanol (B145695) side chain. This can be achieved through esterification or etherification reactions to introduce various functionalities. These modifications can influence the compound's solubility, cell permeability, and metabolic stability. For instance, ester derivatives can be synthesized to act as prodrugs, which are hydrolyzed in vivo to release the active isothiocyanate.

Another approach focuses on the synthesis of analogs where the isothiocyanate group is replaced by an isoselenocyanate (-N=C=Se) group. These selenium-containing analogs have shown promising anticancer activity, often with increased potency compared to their sulfur counterparts. nih.gov

The rationale behind these derivatizations is often to improve the therapeutic index of the parent compound. By altering the chemical structure, researchers aim to increase the compound's efficacy against cancer cells while minimizing its toxicity towards healthy cells. nih.gov

Chemo- and Regioselective Functionalization Techniques for this compound Scaffolds

The this compound scaffold presents two primary sites for chemical modification: the isothiocyanate group and the aromatic phenyl ring. The ability to selectively functionalize these positions is crucial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Chemoselectivity at the Isothiocyanate Group:

The isothiocyanate group is an electrophilic moiety that can react with various nucleophiles. The addition of amines, alcohols, and thiols to the isothiocyanate group can be achieved with high chemoselectivity. For example, the reaction with a primary or secondary amine leads to the formation of a thiourea (B124793) derivative. This reaction is typically fast and proceeds under mild conditions. The reaction with alcohols or thiols, in the presence of a suitable catalyst, can yield thiocarbamates or dithiocarbamates, respectively.

Regioselectivity on the Phenyl Ring:

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring governs the position of the incoming electrophile. The ethyl-isothiocyanate group is generally considered an ortho-, para-directing group. libretexts.orgyoutube.comyoutube.com This means that electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, will predominantly occur at the positions ortho and para to the ethyl group. The specific regioselectivity can often be controlled by the choice of reagents and reaction conditions. vub.be For instance, bulky electrophiles may favor substitution at the less sterically hindered para position.

The ability to perform these chemo- and regioselective reactions allows for the systematic modification of the this compound scaffold, providing a powerful tool for the exploration of its chemical space and the development of new therapeutic agents.

Elucidation of Molecular Mechanisms and Cellular Interactions of 2 4 Isothiocyanatophenyl Ethanol

Investigation of Protein Target Identification and Binding Dynamics for Phenethyl Isothiocyanate

Phenethyl isothiocyanate (PEITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, such as watercress. wikipedia.org Its biological activities are largely attributed to its ability to interact with and modify cellular proteins, thereby altering their function.

Analysis of Covalent Modification Mechanisms with Cellular Macromolecules

The electrophilic isothiocyanate (-N=C=S) group of PEITC readily reacts with nucleophilic groups in cellular macromolecules, primarily the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. nih.govacs.org This covalent modification, known as thiocarbamation, can lead to the formation of stable adducts, altering the protein's structure and function. nih.gov

Studies using radiolabeled PEITC have identified numerous cellular proteins that are covalently modified by this isothiocyanate. usuhs.edu One of the key mechanisms involves the reaction with cysteine residues. nih.gov For example, PEITC has been shown to covalently bind to specific cysteine residues in proteins like tubulin, which is crucial for microtubule formation and cell division. nih.gov This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov

The reactivity of PEITC is not limited to cysteine. Under certain conditions, it can also react with the N-terminal proline residues of some proteins. nih.gov The specificity of these covalent modifications is influenced by the local protein environment, such as the pKa of the target residue. nih.gov

A significant aspect of PEITC's interaction with cellular systems is its conjugation with the tripeptide glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov This reaction, catalyzed by glutathione S-transferases (GSTs), is a primary detoxification pathway for PEITC. nih.govplos.org However, the resulting PEITC-GSH conjugates can also be biologically active. nih.gov

Table 1: Examples of Proteins Covalently Modified by PEITC

Target ProteinFunctional Consequence of ModificationReference
TubulinDisruption of microtubule polymerization, cell cycle arrest, apoptosis nih.gov
Keap1Activation of the Nrf2 antioxidant response pathway nih.govresearchgate.net
IKK (IκB kinase)Inhibition of the NF-κB signaling pathway nih.gov
BIDPromotion of apoptosis doaj.orgscispace.com
Glutathione S-Transferase (GST)Irreversible inhibition of enzyme activity plos.org

Characterization of Non-Covalent Interactions and Resultant Conformational Perturbations

While covalent modifications are a hallmark of PEITC's activity, non-covalent interactions also play a role in its binding to proteins. These interactions, which include hydrogen bonds and hydrophobic interactions, can precede and facilitate covalent bond formation. researchgate.net

The binding of PEITC to its target proteins can induce significant conformational changes. For instance, the covalent modification of the apoptosis-regulating protein BID by PEITC at its N-terminal cysteines leads to a conformational shift that disrupts its self-inhibitory interaction. doaj.orgscispace.com This unleashes the pro-apoptotic activity of BID. doaj.orgscispace.com Similarly, the binding of PEITC to tubulin can cause misfolding of the protein, leading to its degradation by the proteasome. nih.gov

Modulation of Intracellular Signaling Pathways by Phenethyl Isothiocyanate

PEITC exerts profound effects on various intracellular signaling pathways that govern cellular processes like proliferation, survival, and stress responses.

Research on the Impact of Phenethyl Isothiocyanate on Enzyme Activity and Gene Expression Regulatory Networks

PEITC is a potent modulator of enzyme activity. It can inhibit the activity of various enzymes, often through covalent modification of critical cysteine residues in their active sites. nih.gov A notable example is the inhibition of cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of many carcinogens. nih.govnih.govmdpi.com By inhibiting these enzymes, PEITC can prevent the formation of DNA-damaging agents. mdpi.com

Furthermore, PEITC can inhibit the activity of protein tyrosine phosphatases, such as Cdc25c, which are important for cell cycle progression. nih.gov

Table 2: Inhibition of Human Cytochrome P450 Isoforms by PEITC

CYP IsoformType of InhibitionKi (μM)Reference
CYP1A2Competitive4.5 nih.gov
CYP2A6Competitive18.2 nih.gov
CYP2B6Noncompetitive1.5 nih.gov
CYP2C9Noncompetitive6.5 nih.gov
CYP2C19Noncompetitive12.0 nih.gov
CYP2D6Noncompetitive28.4 nih.gov
CYP2E1Noncompetitive21.5 nih.gov
CYP3A4Mixed34.0 (competitive), 63.8 (noncompetitive) nih.gov

In addition to directly modulating enzyme activity, PEITC significantly alters gene expression profiles in various cell types. nih.govnih.govaacrjournals.orgusda.gov Microarray and RNA-seq analyses have revealed that PEITC can upregulate or downregulate the expression of hundreds of genes involved in critical cellular functions. For example, in human breast cancer cells, PEITC has been shown to increase the expression of the tumor suppressor gene p53. nih.govresearchgate.net It can also modulate the expression of genes involved in cell cycle control, apoptosis, and inflammation. nih.govnih.govusda.gov

Studies on Pathways Associated with Cellular Stress Responses and Homeostasis Mediated by Phenethyl Isothiocyanate

A key mechanism of PEITC action is the induction of cellular stress responses, which can have dual effects depending on the cellular context and the concentration of PEITC.

Nrf2-Mediated Antioxidant Response: PEITC is a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.govresearchgate.netnih.govacs.orgresearchgate.net Nrf2 is a master regulator of the antioxidant response, controlling the expression of a battery of cytoprotective genes. PEITC activates Nrf2 by covalently modifying its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), on specific cysteine residues. nih.govresearchgate.net This leads to the dissociation of Nrf2 from Keap1, its translocation to the nucleus, and the subsequent transcription of antioxidant and detoxification enzymes. nih.govnih.govacs.orgresearchgate.net

MAPK Signaling Pathways: PEITC can activate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38. nih.govnih.govnih.gov The activation of these pathways is often linked to the induction of apoptosis. nih.gov For instance, in ovarian cancer cells, PEITC-induced apoptosis is associated with the activation of the pro-apoptotic p38 and JNK pathways, and the inhibition of the pro-survival ERK pathway. nih.gov

Induction of Apoptosis: PEITC is a well-documented inducer of apoptosis in various cancer cell lines. frontiersin.orgnih.govnih.goviiarjournals.orgaacrjournals.org This programmed cell death is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspases, which are the executioners of apoptosis. frontiersin.orgnih.gov PEITC can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.goviiarjournals.org It can also downregulate the expression of anti-apoptotic proteins like Bcl-2 and XIAP. nih.govnih.gov

Research on the Cellular Fate and Metabolic Transformation of Phenethyl Isothiocyanate

Upon entering the body, PEITC undergoes extensive metabolism. nih.gov The primary metabolic pathway involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govplos.orgnih.govresearchgate.net This conjugation facilitates the elimination of PEITC from the body as mercapturic acid derivatives. nih.gov

Advanced Applications of 2 4 Isothiocyanatophenyl Ethanol As a Chemical Probe in Biological Systems

Development of Fluorescent and Biotinylated Probes Based on 2-(4-Isothiocyanatophenyl)ethanol Scaffolds

No research articles or data were identified that describe the synthesis or application of fluorescent or biotinylated probes derived directly from a this compound scaffold. Research in this area primarily focuses on other isothiocyanates. For instance, fluorescein (B123965) isothiocyanate (FITC) is a well-known reagent for labeling proteins, but it is not structurally derived from this compound. pku.edu.cnsigmaaldrich.combohrium.com Similarly, studies on probes for proteomics have utilized the related compound phenethyl isothiocyanate (PEITC) by equipping it with bioorthogonal handles, but not the specific hydroxylated version requested. nih.gov

Application of this compound-Derived Probes in Activity-Based Protein Profiling (ABPP)

There is no evidence in the scientific literature of probes derived from this compound being used in Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that uses chemical probes to assess protein function in complex biological systems. nih.govnih.gov While isothiocyanates as a class are known to react with nucleophilic residues on proteins, and PEITC has been the subject of such studies, the specific application of this compound-based probes in ABPP workflows has not been reported. nih.govusuhs.edu

Utilization of this compound Derivatives in Target Engagement Studies

No published studies were found that utilize derivatives of this compound for target engagement studies. Target engagement assays are crucial for confirming that a molecule interacts with its intended protein target in a cellular environment. nih.govnih.gov While the targets of general isothiocyanates have been explored, specific research detailing the use of this compound for this purpose is absent from the available literature. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Isothiocyanatophenyl Ethanol Analogs

Correlating Structural Features of 2-(4-Isothiocyanatophenyl)ethanol and Its Analogs with Observed Biological Activities

The biological activity of this compound analogs is intrinsically linked to their chemical structure. The core scaffold, consisting of a phenyl ring, an ethyl linker, and the isothiocyanate group, provides a foundation for diverse biological interactions. The isothiocyanate group itself is a highly electrophilic moiety, capable of reacting with nucleophilic cellular targets, which is a primary mechanism of its bioactivity.

Key structural features that influence the biological activity of this class of compounds include:

The Isothiocyanate Group: The -N=C=S group is the cornerstone of activity. Its electrophilicity allows for the formation of covalent adducts with cellular proteins, notably with cysteine residues. This reactivity is crucial for many of the observed biological effects.

The Ethyl Linker: The two-carbon chain separating the phenyl ring from the isothiocyanate group is a critical determinant of activity. Studies on related isothiocyanates have shown that the length of this alkyl chain can significantly impact potency.

The Phenyl Ring: The aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. researchgate.net Substitution on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity.

The Hydroxyl Group: The presence of a hydroxyl group on the ethanol (B145695) moiety of this compound introduces a polar functional group. This can alter the compound's solubility, membrane permeability, and potential for hydrogen bonding with target proteins, distinguishing its pharmacological profile from that of PEITC.

Research into analogs of the closely related PEITC has provided valuable insights into SAR. For instance, modifications to the chemical structure have been shown to impact anticancer activity.

Table 1: Antiproliferative Activity of Isothiocyanate Analogs

CompoundStructureIC50 (µM) on HeLa CellsTubulin Polymerization Inhibition (%)
Benzyl isothiocyanate (BITC)Phenyl-CH2-NCS-67.8
Phenethyl isothiocyanate (PEITC)Phenyl-(CH2)2-NCS-41.2
Allyl isothiocyanate (AITC)CH2=CH-CH2-NCS-<3
Sulforaphane (B1684495) (SFN)CH3-SO-(CH2)4-NCS-<3

Data sourced from in vitro studies on tubulin polymerization inhibition. nih.gov

The data in Table 1 illustrates that even subtle changes to the structure, such as the length of the linker between the aromatic ring and the isothiocyanate group, can significantly affect biological activity. nih.gov For instance, BITC, with a one-carbon linker, is a more potent inhibitor of tubulin polymerization than PEITC, which has a two-carbon linker. nih.gov The negligible activity of AITC and SFN in this assay highlights the importance of the aromatic ring for this specific biological action. nih.gov

Design Principles for Modulating Selectivity and Reactivity of this compound Derivatives

The rational design of this compound derivatives aims to enhance their therapeutic index by modulating their selectivity and reactivity. The high reactivity of the isothiocyanate group, while essential for its biological effects, can also lead to off-target interactions. Therefore, fine-tuning this reactivity is a key objective.

Key design principles include:

Modulation of Electrophilicity: The electrophilic character of the isothiocyanate carbon can be tuned by introducing electron-donating or electron-withdrawing groups on the phenyl ring. Electron-withdrawing groups can increase reactivity, potentially leading to higher potency but also greater non-specific binding. Conversely, electron-donating groups can decrease reactivity, which may enhance selectivity for specific cellular targets.

Steric Hindrance: Introducing bulky substituents near the isothiocyanate group can sterically hinder its approach to nucleophiles. This can be a strategy to reduce reactivity and potentially improve selectivity by favoring interactions with target proteins that have a complementary binding pocket.

Prodrug Strategies: To control the delivery and activation of the isothiocyanate, prodrug approaches can be employed. For example, masking the isothiocyanate as a less reactive conjugate, such as a dithiocarbamate (B8719985), which can then be metabolized to the active isothiocyanate at the target site.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores can lead to hybrid molecules with dual or synergistic activities. For instance, linking it to a molecule that targets a specific protein or cellular pathway could enhance its selectivity and efficacy. nih.gov

Ligand-Based and Structure-Based Design Approaches for Novel this compound-like Scaffolds

The development of novel and improved this compound-like scaffolds can be guided by both ligand-based and structure-based design strategies.

Ligand-Based Design:

In the absence of a high-resolution crystal structure of a specific protein target, ligand-based methods are invaluable. These approaches rely on the knowledge of a set of molecules known to be active.

Pharmacophore Modeling: A pharmacophore model can be generated based on the common structural features of active this compound analogs. This model defines the essential spatial arrangement of features like the aromatic ring, the isothiocyanate group, hydrogen bond donors/acceptors (from the hydroxyl group), and hydrophobic centers. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By correlating physicochemical descriptors (e.g., logP, electronic parameters, steric parameters) with activity, QSAR models can predict the potency of newly designed analogs.

Structure-Based Design:

When the three-dimensional structure of a biological target is known, structure-based design can be a powerful tool for developing potent and selective inhibitors.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. nih.gov For this compound analogs, docking studies can help to visualize how modifications to the scaffold would affect its binding affinity and interactions within the active site. This can guide the design of derivatives with improved complementarity to the target. For instance, molecular docking of isothiocyanate-containing hybrids into the androgen receptor has been used to rationalize their binding modes. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. The this compound scaffold itself could be considered a fragment that could be optimized or combined with other fragments to enhance binding to a specific target.

Through the iterative application of these design principles and computational methods, novel this compound-like scaffolds with enhanced potency, selectivity, and drug-like properties can be systematically developed, paving the way for potential new therapeutic agents.

Computational Chemistry and Theoretical Investigations of 2 4 Isothiocyanatophenyl Ethanol

Quantum Chemical Calculations of the Electronic Structure and Reactivity of 2-(4-Isothiocyanatophenyl)ethanol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods based on Density Functional Theory (DFT) are powerful tools for optimizing molecular geometry and calculating electronic properties that govern a molecule's stability and reactivity. researchgate.netresearchgate.net

The electronic structure of this compound is characterized by the distribution of electrons across the molecule. Key descriptors derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For isothiocyanate-containing compounds, the HOMO is often distributed over the phenyl ring and the isothiocyanate group, while the LUMO is also influenced by these functionalities, indicating their central role in chemical reactions. researchgate.net

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. uni-muenchen.dechemrxiv.org This analysis helps to identify electrophilic and nucleophilic sites, which is crucial for predicting reactivity. In this compound, the nitrogen and sulfur atoms of the isothiocyanate group, as well as the oxygen of the ethanol (B145695) group, are expected to carry negative partial charges, making them potential sites for interaction with positively charged residues in a biological target. The carbon atom of the isothiocyanate group is expected to be electrophilic.

Table 1: Illustrative Quantum Chemical Properties of this compound Note: The following table is an illustrative example of data obtained from DFT calculations. Specific values for this compound require dedicated computational studies.

Quantum Chemical ParameterDescriptionPredicted Significance for Reactivity
Energy of HOMOHighest Occupied Molecular Orbital Energy (eV)Indicates electron-donating capability.
Energy of LUMOLowest Unoccupied Molecular Orbital Energy (eV)Indicates electron-accepting capability.
HOMO-LUMO Energy GapDifference in energy between HOMO and LUMO (eV)Relates to chemical stability and reactivity. researchgate.net
Mulliken Charge on N (NCS)Partial atomic charge (a.u.)Identifies the nitrogen atom as a nucleophilic center.
Mulliken Charge on S (NCS)Partial atomic charge (a.u.)Identifies the sulfur atom as a nucleophilic center.
Mulliken Charge on O (Ethanol)Partial atomic charge (a.u.)Identifies the oxygen atom as a nucleophilic center.

Molecular Docking and Dynamics Simulations for Predicting this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. bionaturajournal.comnih.gov These methods are instrumental in drug discovery for predicting the binding affinity and mode of interaction of a compound within the active site of an enzyme like Cyclooxygenase-2 (COX-2). nih.gov

For this compound (referred to as compound I1 in some studies), molecular modeling has been employed to investigate its potential as a selective COX-2 inhibitor. nih.gov The process involves docking the ligand into the crystal structure of the COX-2 enzyme to predict its most favorable binding orientation. nih.gov The strength of this interaction is quantified by a docking score or binding energy.

A study investigating a series of isothiocyanate derivatives reported an average MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) binding free energy of -53.41 kcal/mol for the interaction of this compound with the COX-2 enzyme over 100 ns of MD simulations. nih.gov While this binding energy is described as moderate, the study noted that the compound exhibits weaker binding to the COX-1 isoform, suggesting its potential as a selective COX-2 inhibitor. nih.gov

MD simulations further refine the docking poses and provide insights into the stability of the ligand-protein complex over time. nih.gov These simulations reveal the key amino acid residues within the protein's active site that form stabilizing interactions with the ligand. For inhibitors of COX-2, crucial interactions often involve hydrogen bonds and hydrophobic contacts with residues such as Arg120, Tyr355, Ser530, and Phe518. nih.govmdpi.commdpi.com Although specific interactions for this compound are not detailed, analysis of a closely related, highly active compound (a fluorophenyl ester derivative of I1) highlighted interactions with Tyr385, Trp387, Phe518, Val523, and Ser530 in the COX-2 active site, suggesting these residues are likely important for the binding of the parent compound as well. nih.gov

Table 2: Predicted Binding Affinity of this compound with COX-2

ParameterValueMethodSource
MM/GBSA Binding Free Energy-53.41 kcal/molMolecular Dynamics Simulation nih.gov

Table 3: Likely Interacting Amino Acid Residues in the COX-2 Active Site Note: This table is based on common interaction patterns for COX-2 inhibitors and data from closely related compounds.

Amino Acid ResiduePotential Interaction TypeSignificance
Ser530Hydrogen BondKey residue for the action of many NSAIDs. nih.gov
Arg120Hydrogen Bond / ElectrostaticForms interactions with the acidic or polar moieties of inhibitors. mdpi.com
Tyr385Hydrogen Bond / HydrophobicA critical catalytic residue. nih.gov
Phe518Hydrophobic (Pi-Alkyl)Contributes to the hydrophobic channel of the active site. mdpi.com
Val523HydrophobicResidue difference (Ile in COX-1) that allows access to a side pocket, crucial for COX-2 selectivity. nih.gov

In Silico Prediction of Metabolic Pathways and Products of this compound

In silico tools for metabolism prediction are vital in the early stages of drug development to forecast how a compound might be transformed in the body. These computational models predict the sites on a molecule most susceptible to metabolic reactions and the likely structures of the resulting metabolites. Metabolism is typically divided into Phase I and Phase II reactions. longdom.orgnih.gov

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, often through oxidation or hydrolysis. nih.gov For this compound, the primary alcohol of the ethanol side chain is a likely site for Phase I oxidation, potentially being converted first to an aldehyde and subsequently to a carboxylic acid.

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. nih.gov The hydroxyl group of this compound and any metabolites retaining it would be a prime candidate for glucuronidation (conjugation with glucuronic acid) or sulfation (conjugation with a sulfate (B86663) group). The isothiocyanate group (-NCS) itself is known to be highly reactive and can undergo conjugation with the endogenous tripeptide glutathione (B108866) (GSH), a major detoxification pathway for isothiocyanates.

Table 4: Predicted Metabolic Pathways for this compound Note: This table outlines potential metabolic transformations based on the functional groups of the molecule. Specific metabolites require experimental confirmation.

Metabolic PhaseType of ReactionPotential Product
Phase IOxidation (Alcohol Dehydrogenase)2-(4-Isothiocyanatophenyl)acetaldehyde
Phase IOxidation (Aldehyde Dehydrogenase)2-(4-Isothiocyanatophenyl)acetic acid
Phase IIGlucuronidation (UGT enzymes)2-(4-Isothiocyanatophenyl)ethyl glucuronide
Phase IISulfation (SULT enzymes)2-(4-Isothiocyanatophenyl)ethyl sulfate
Phase IIGlutathione Conjugation (GST enzymes)Glutathione dithiocarbamate (B8719985) derivative

Spectroscopic Property Simulations and Experimental Validation for this compound

Computational chemistry allows for the simulation of various types of spectra, including infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. These simulations are invaluable for interpreting experimental data and confirming molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. researchgate.netnih.gov The calculation predicts the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. For this compound, key predicted vibrational frequencies would include a strong, broad absorption for the O-H stretch of the alcohol group, characteristic C-H stretching from the aromatic ring and ethyl chain, and a very strong, characteristic asymmetric stretching band for the isothiocyanate (-N=C=S) group, typically found around 2000-2200 cm⁻¹. sapub.org Comparing the calculated spectrum with an experimental one allows for the assignment of observed absorption bands to specific molecular vibrations, thus validating the structure. researchgate.netresearchgate.net

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. mdpi.comwinona.edu These calculations predict the electronic transitions between molecular orbitals that occur when a molecule absorbs UV or visible light. The simulation provides the absorption maxima (λ_max) and the corresponding molar absorptivity (epsilon). researchgate.net For this compound, electronic transitions are expected to be primarily π → π* transitions associated with the phenyl ring and the isothiocyanate group. The solvent can influence the λ_max, an effect that can be modeled using computational methods like the Polarizable Continuum Model (PCM). researchgate.net Simulations are often performed in solvents like ethanol to mimic experimental conditions. winona.edu

Table 5: Illustrative Data for Simulated vs. Experimental IR Spectroscopy Note: This table illustrates the type of data used for validation. Specific frequencies for this compound are not available in the searched literature.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch~3400~3350 (broad)
Aromatic C-H stretch~3100-3000~3050
Aliphatic C-H stretch~2950-2850~2930, 2870
-N=C=S asymmetric stretch~2100~2090 (very strong)
Aromatic C=C stretch~1600, ~1500~1605, ~1510

Table 6: Illustrative Data for Simulated UV-Vis Spectroscopy Note: This table illustrates the type of data obtained from TD-DFT calculations. Specific values require dedicated studies.

SolventCalculated λ_max (nm)Experimental λ_max (nm)Electronic Transition Type
Ethanol~250-270Not Availableπ → π*

Advanced Analytical and Biophysical Characterization of 2 4 Isothiocyanatophenyl Ethanol in Research Contexts

Chromatographic and Spectroscopic Methods for Purity Assessment and Quantification of 2-(4-Isothiocyanatophenyl)ethanol

Ensuring the purity and accurately quantifying this compound is a fundamental prerequisite for reliable research. High-performance liquid chromatography (HPLC) stands as a primary tool for this purpose. Typically, reversed-phase HPLC methods are employed, utilizing a C18 column. mdpi.comresearchgate.net The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with the addition of formic acid to improve peak shape. nih.govnih.gov Detection is commonly achieved using a UV detector, as the aromatic ring in this compound allows for strong UV absorbance. analytice.compnrjournal.com For related isothiocyanates, detection wavelengths are often set around 246 nm. nih.gov The purity of a sample can be determined by calculating the percentage of the main peak area relative to the total area of all detected peaks.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample is then determined by interpolating its peak area on this curve. It is important to note that the solubility and stability of isothiocyanates in the mobile phase can affect quantification, and heating the column (e.g., to 60°C) has been shown to reduce analyte loss and improve accuracy for some isothiocyanates. researchgate.net

Spectroscopic methods also offer a means for quantification. A widely used method for determining the total isothiocyanate content is based on a cyclocondensation reaction with 1,2-benzenedithiol. mdpi.comnih.gov This reaction produces a colored product, 1,3-benzodithiole-2-thione, which can be measured spectrophotometrically at approximately 365 nm. nih.gov This method is highly selective for isothiocyanates and is not interfered by other byproducts. mdpi.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of Isothiocyanates

ParameterValue
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 20 min
Flow Rate 0.8 mL/min
Detection UV at 246 nm
Column Temperature 40-60 °C

Table 2: Example Data for Spectroscopic Quantification of Total Isothiocyanates

Standard Concentration (µM)Absorbance at 365 nm
10.023
50.115
100.230
200.460
501.150

Mass Spectrometry for Metabolite Identification and Protein Adduct Characterization Involving this compound

Mass spectrometry (MS) is an indispensable tool for elucidating the metabolic fate of this compound and for identifying its covalent adducts with proteins. Due to the reactive nature of the isothiocyanate group, this compound can be metabolized through various pathways and can form adducts with nucleophilic residues on proteins, such as cysteine. nih.gov

For metabolite identification, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. Biological samples, such as plasma or urine, are first processed to extract the metabolites. nih.gov Often, a derivatization step is employed to enhance the stability and ionization efficiency of the metabolites. For instance, reaction with ammonia (B1221849) can convert the isothiocyanate to a more stable thiourea (B124793) derivative. nih.gov High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) allows for the accurate determination of the elemental composition of metabolites and for their structural elucidation through fragmentation analysis. mdpi.com

The characterization of protein adducts follows a "bottom-up" proteomics approach. nih.gov In this strategy, proteins that have been exposed to this compound are isolated and digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS. By searching the MS/MS data against a protein sequence database with a specified modification mass corresponding to the addition of this compound, the adducted peptides and the specific amino acid residues that have been modified can be identified. nih.govnih.gov This information is critical for understanding the molecular mechanisms of action of the compound.

Table 3: Potential Metabolites of this compound and their Mass Shifts

MetaboliteModificationMass Shift (Da)
Glutathione (B108866) Conjugate+ Glutathione+307.08
Cysteine Conjugate+ Cysteine+121.02
N-acetylcysteine Conjugate+ N-acetylcysteine+163.04

Biophysical Techniques for Studying Ligand-Target Interactions of this compound (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To fully understand the biological effects of this compound, it is essential to characterize its interactions with specific protein targets. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative insights into these interactions in a label-free manner. nih.govnih.gov

Surface Plasmon Resonance (SPR) measures the binding of an analyte (in this case, this compound) to a ligand (the target protein) that is immobilized on a sensor chip. nih.govspringernature.com The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. nih.gov This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. malvernpanalytical.comyoutube.com In a typical ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured. malvernpanalytical.com From a single ITC experiment, the binding affinity (Ka, the inverse of KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n) can be determined. nih.gov This provides a complete thermodynamic profile of the binding interaction.

Table 4: Illustrative Kinetic and Thermodynamic Data from Biophysical Analysis

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Association Rate (ka) 1 x 10^4 M⁻¹s⁻¹Not Directly Measured
Dissociation Rate (kd) 1 x 10⁻³ s⁻¹Not Directly Measured
Dissociation Constant (KD) 100 µM95 µM
Binding Enthalpy (ΔH) Not Directly Measured-10 kcal/mol
Binding Stoichiometry (n) Not Directly Measured1.1

Q & A

Q. What are the recommended synthetic routes for 2-(4-Isothiocyanatophenyl)ethanol, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves thiophosgene-mediated isothiocyanate functionalization of precursor alcohols or amines. For example, in related compounds like polyaminocarboxylate ligands, thiophosgene in chloroform is used to introduce the isothiocyanate group under controlled pH and temperature (room temperature, 3 hours) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation reactions involving thiophene or phenolic derivatives .
  • Stoichiometry : Maintaining a 1:1.05 molar ratio of reactants minimizes side products, as demonstrated in thioether syntheses .
  • Purification : Column chromatography with silica gel or recrystallization from ether/chloroform mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

Key characterization methods include:

  • NMR spectroscopy : The isothiocyanate group (-NCS) shows distinct 1^1H NMR signals for adjacent methylene protons (δ 2.65–4.40 ppm) and aromatic protons (δ 7.15–8.26 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ at m/z 629.2378 for related compounds) .
  • IR spectroscopy : The -NCS stretch appears near 2050–2100 cm1^{-1} .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (Rf ~0.5 in ethyl acetate/hexane) tracks reaction progress .

Q. What are the best practices for handling and storing this compound to maintain stability?

  • Storage : Keep in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the isothiocyanate group .
  • Handling : Use inert atmospheres (N2_2 or Ar) during synthesis to avoid oxidation .
  • Safety : Follow protocols for thiocyanates, including fume hood use and PPE (gloves, goggles), due to potential irritancy .

Advanced Research Questions

Q. How can computational chemistry approaches be applied to study the electronic properties and reactivity of this compound?

  • Quantum chemical modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic reactivity at the -NCS site .
  • Molecular dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability of the isothiocyanate group .
  • Docking studies : Evaluate binding affinity with biological targets (e.g., proteins) using software like AutoDock, leveraging the compound’s potential as a theranostic agent .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound’s biological activity?

  • Multi-assay validation : Compare in vitro cytotoxicity assays (e.g., MTT) with in vivo models to address discrepancies in bioactivity .
  • Structural analogs : Synthesize derivatives (e.g., replacing -NCS with -SCN) to isolate contributions of specific functional groups .
  • Data reconciliation : Use statistical tools (e.g., Bland-Altman plots) to align spectroscopic data with computational predictions .

Q. How does the crystal packing and intermolecular interactions of this compound derivatives influence their physicochemical properties?

  • X-ray crystallography : Reveals dihedral angles (e.g., 11.73° between aromatic rings) and hydrogen-bonding networks (C–H···O) that stabilize crystal lattices .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) correlates melting points with packing efficiency .
  • Solubility : Intermolecular van der Waals forces in crystalline phases reduce solubility in polar solvents .

Methodological Notes

  • Contradiction analysis : When published synthesis protocols conflict (e.g., thiophosgene vs. thiol-alkylation methods ), replicate both under standardized conditions and compare yields/purity via HPLC .
  • Advanced characterization : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.